
(S,4S,4'S)-2,2'-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) is a complex organic compound that features a chloropyridine core linked to two dihydrooxazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) typically involves multi-step organic reactions. The process may start with the chlorination of pyridine to form 4-chloropyridine, followed by the formation of dihydrooxazole rings through cyclization reactions. The sec-butyl groups are introduced via alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrooxazole rings.
Reduction: Reduction reactions could target the chloropyridine core or the oxazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce dechlorinated or reduced pyridine compounds.
科学研究应用
Chemistry
In chemistry, (S,4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it a valuable tool in understanding cellular processes.
Medicine
Potential medicinal applications include its use as a scaffold for drug development. The compound’s structural features could be exploited to design molecules with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, (S,4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) might be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of (S,4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
(S)-2,2’-bipyridine: A related compound with a bipyridine core, used in coordination chemistry.
4-chloropyridine: A simpler analog with a single chloropyridine ring.
Dihydrooxazole derivatives: Compounds with similar oxazole rings, used in various chemical applications.
Uniqueness
(S,4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) is unique due to its combination of a chloropyridine core with dihydrooxazole rings and sec-butyl groups. This structural complexity provides a versatile platform for chemical modifications and applications in diverse fields.
属性
分子式 |
C19H26ClN3O2 |
|---|---|
分子量 |
363.9 g/mol |
IUPAC 名称 |
(4S)-4-[(2S)-butan-2-yl]-2-[6-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]-4-chloropyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H26ClN3O2/c1-5-11(3)16-9-24-18(22-16)14-7-13(20)8-15(21-14)19-23-17(10-25-19)12(4)6-2/h7-8,11-12,16-17H,5-6,9-10H2,1-4H3/t11-,12-,16+,17+/m0/s1 |
InChI 键 |
QZOCKNPSSUNRPN-IYVPYFHTSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)[C@@H](C)CC)Cl |
规范 SMILES |
CCC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)CC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



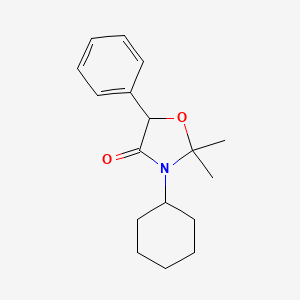
![2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12881454.png)
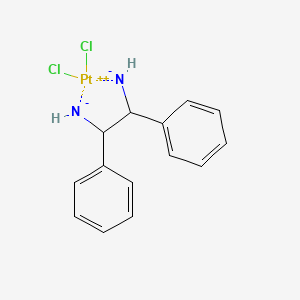
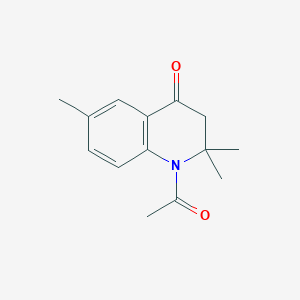
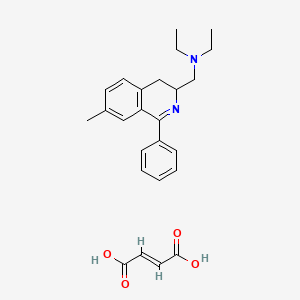

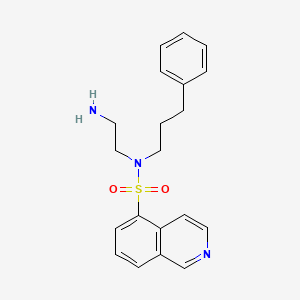
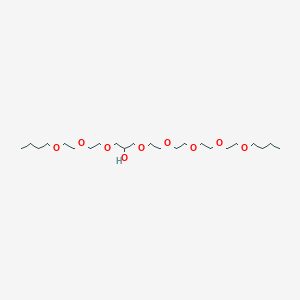
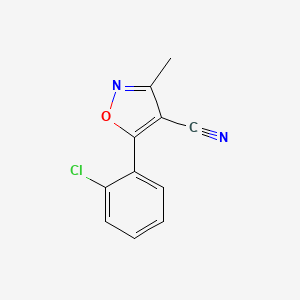


![1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one](/img/structure/B12881522.png)

